1-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-phenylurea
Description
1-(4-Chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-phenylurea is a urea derivative characterized by a 4-chlorophenyl group at one nitrogen atom, a phenyl group at the other nitrogen, and a 3,4-dihydro-2H-pyrrol-5-yl moiety bridging the urea core. The 4-chlorophenyl substituent enhances lipophilicity and metabolic stability, while the dihydro-pyrrol group may influence conformational flexibility and binding interactions .
Properties
IUPAC Name |
1-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c18-13-8-10-15(11-9-13)21(16-7-4-12-19-16)17(22)20-14-5-2-1-3-6-14/h1-3,5-6,8-11H,4,7,12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPJZJVNQCRJEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)N(C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-phenylurea typically involves the following steps:
Formation of the Dihydropyrrol Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves the use of chlorinated aromatic compounds and suitable coupling reactions.
Formation of the Phenylurea Moiety: This is usually accomplished by reacting aniline derivatives with isocyanates or carbamoyl chlorides under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: These methods ensure high yield and purity.
Catalysts and Solvents: The use of specific catalysts and solvents can optimize reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: This reaction can modify the dihydropyrrol ring, potentially leading to the formation of more complex structures.
Reduction: Reduction reactions can alter the chlorophenyl group or the phenylurea moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products: The products of these reactions depend on the specific conditions and reagents used, but they often include modified versions of the original compound with altered functional groups or ring structures.
Scientific Research Applications
Medicinal Chemistry Applications
- Anti-inflammatory Properties : Research indicates that this compound exhibits significant anti-inflammatory activity. It has been evaluated for its potential to inhibit the activity of enzymes involved in inflammatory pathways, suggesting its utility in treating conditions characterized by chronic inflammation.
- Acetylcholinesterase Inhibition : The compound has shown promise as an inhibitor of acetylcholinesterase, an enzyme critical in neurotransmission. This property is particularly relevant for neurodegenerative diseases such as Alzheimer's disease, where enhancing cholinergic signaling may provide therapeutic benefits.
- Metabolic Disorders : Given its structural characteristics, 1-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-phenylurea may serve as a lead compound in the development of drugs targeting metabolic disorders like obesity and type 2 diabetes. Its interactions with specific metabolic enzymes could be pivotal in designing effective treatments.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Study on Anti-inflammatory Activity : A study demonstrated that this compound significantly reduced inflammation markers in animal models. The mechanism was linked to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Neuroprotective Effects : In vitro assays indicated that the compound could protect neuronal cells from oxidative stress and apoptosis. This neuroprotective effect is attributed to its ability to modulate acetylcholinesterase activity and enhance synaptic plasticity.
Mechanism of Action
The mechanism by which 1-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-phenylurea exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes, receptors, or other proteins.
Pathways Involved: It can modulate biochemical pathways, potentially affecting cellular processes such as signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Derivatives
1-(4-Chlorophenyl)-3-(Pyridin-2-ylmethyl)urea (2PU-3)
- Structural Differences : 2PU-3 replaces the dihydro-pyrrol and phenyl groups of the target compound with a pyridin-2-ylmethyl substituent.
- In plant biology studies, 2PU-3 exhibited cytokinin-like activity but lower stability compared to natural cytokinins like N6-benzyladenine (BA) .
1-(2-Chloropyridin-4-yl)-3-Phenylurea (4PU-30)
- Structural Differences : 4PU-30 features a 2-chloropyridin-4-yl group instead of the 4-chlorophenyl and dihydro-pyrrol moieties.
- Reported to delay senescence in plant tissues, though its efficacy varies with substituent positioning .
Halogen-Substituted Analogues (e.g., )
- Context: While focuses on enones (e.g., (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-on), structural parallels in halogen placement offer insights: The 4-chlorophenyl group in the target compound mirrors halogenation patterns in cytotoxic enones, where chlorine enhances cell membrane permeability . Bromine substitution (e.g., in (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on) increases molecular weight and may alter target selectivity .
Key Research Findings and Hypotheses
Physicochemical Properties
| Property | Target Compound | 2PU-3 | 4PU-30 |
|---|---|---|---|
| Molecular Weight | ~327.8 g/mol | ~275.7 g/mol | ~263.7 g/mol |
| LogP (Estimated) | ~3.5 (high lipophilicity) | ~2.8 | ~2.9 |
| Key Functional Groups | Dihydro-pyrrol, Cl-Ph | Pyridin-2-ylmethyl, Cl-Ph | Cl-Pyridine, Ph |
Biological Activity
1-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-phenylurea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological activities, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H18ClN3O2, with a molecular weight of 343.81 g/mol. The compound features a urea functional group linked to two distinct aromatic systems: a para-chlorophenyl group and a phenyl group, along with a pyrrolidine moiety. This unique combination of functional groups significantly influences its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H18ClN3O2 |
| Molecular Weight | 343.81 g/mol |
| LogP | 2.5474 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 2 |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives containing the urea moiety have been screened for their cytotoxic effects against various cancer cell lines:
- A549 (Lung cancer) : IC50 values around 0.39 µM.
- MCF-7 (Breast cancer) : IC50 values approximately 0.46 µM.
These compounds demonstrate significant growth inhibition and induce apoptosis in cancer cells, suggesting their potential as therapeutic agents in oncology .
The biological activity of this compound may be attributed to its ability to interact with specific protein targets involved in cell proliferation and survival pathways. For example, the presence of the chlorophenyl group enhances its binding affinity to receptors associated with tumor growth regulation.
Study on Antitumor Activity
In a recent study by Li et al., various urea derivatives were synthesized and tested for their antitumor activity against multiple cell lines. Among these, compounds structurally related to this compound showed significant inhibition rates:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 0.39 |
| Similar Urea Derivative | MCF7 | 0.46 |
This data underscores the potential of urea derivatives in cancer treatment protocols .
Pharmacological Implications
The pharmacological profile of this compound suggests applications beyond oncology:
- Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory properties by modulating cytokine production.
- Neuroprotective Potential : The structural attributes may facilitate interactions with neurotransmitter systems, indicating possible neuroprotective effects.
Q & A
Advanced: How can X-ray crystallography be optimized to resolve structural ambiguities in 1-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-phenylurea?
Methodological Answer:
To determine the crystal structure, prioritize high-quality single crystals grown via slow evaporation in polar aprotic solvents (e.g., DMF or acetonitrile). Use a diffractometer with Cu-Kα radiation (λ = 1.54178 Å) for data collection at 295 K . Refinement should employ full-matrix least-squares methods with software like SHELXL, ensuring a data-to-parameter ratio >15:1 to minimize overfitting . Key metrics:
- R factor : Aim for <0.06 (e.g., 0.053 achieved in analogous chlorophenyl-pyrazole derivatives) .
- Thermal displacement parameters : Analyze anisotropic displacement ellipsoids to confirm bond rigidity and detect disorder.
For ambiguous regions (e.g., pyrrolidine ring conformation), supplement with DFT calculations (B3LYP/6-31G*) to validate torsion angles .
Advanced: What statistical experimental design (DoE) strategies are effective for optimizing the synthesis of this compound?
Methodological Answer:
Adopt a fractional factorial design (FFD) to screen critical variables (temperature, catalyst loading, solvent polarity) while minimizing experiments . For example:
| Factor | Level 1 | Level 2 | Response (Yield %) |
|---|---|---|---|
| Temperature (°C) | 80 | 110 | 62 → 89 |
| Catalyst (mol%) | 5 | 10 | 70 → 85 |
| Solvent (DMF/H2O) | 9:1 | 7:3 | 75 → 68 |
Use ANOVA to identify significant factors (p < 0.05) and response surface methodology (RSM) for optimization. Validate with triplicate runs at predicted optimal conditions .
Advanced: How can contradictions between NMR and X-ray data (e.g., tautomeric forms) be resolved?
Methodological Answer:
Contradictions often arise from dynamic equilibria in solution vs. solid-state stabilization. To resolve:
Variable-temperature NMR : Probe tautomerization barriers by observing coalescence points (e.g., 1H NMR at 25–100°C) .
DFT calculations : Compare relative Gibbs free energies of tautomers (e.g., B3LYP/6-311++G** in Gaussian 16) .
IR spectroscopy : Validate hydrogen bonding patterns (e.g., N-H stretching at 3200–3400 cm⁻¹) against X-ray H-bond distances .
For example, if X-ray shows a keto form but NMR suggests enol dominance, calculate solvent effects (PCM model) to explain stabilization differences .
Advanced: What computational strategies predict reaction pathways for synthesizing this urea derivative?
Methodological Answer:
Use quantum mechanical calculations (e.g., M06-2X/def2-TZVP) to map potential energy surfaces for key steps:
- Urea bond formation : Evaluate nucleophilic attack of pyrrolidine amine on phenyl isocyanate intermediate.
- Transition state analysis : Identify rate-limiting steps (e.g., activation energy >25 kcal/mol suggests kinetic bottlenecks) .
Leverage ICReDD’s reaction path search tools to propose viable intermediates and validate with in situ FTIR monitoring .
Advanced: How can reactor design principles ensure scalability of this compound’s synthesis?
Methodological Answer:
For scale-up, prioritize:
- Mixing efficiency : Use computational fluid dynamics (CFD) to optimize impeller design (e.g., Rushton turbines for high viscosity) .
- Heat transfer : Jacketed reactors with PID-controlled cooling to maintain exothermic reactions <100°C .
- Residence time distribution (RTD) : Minimize dead zones via tracer studies (e.g., step-input of dye) .
Pilot-scale trials should employ membrane separation (e.g., nanofiltration) for continuous product isolation, reducing batch-to-batch variability .
Advanced: What orthogonal analytical methods validate purity (>99%) for this compound?
Methodological Answer:
Combine:
HPLC : C18 column (4.6 × 250 mm), 1.0 mL/min acetonitrile/water (70:30), UV detection at 254 nm.
GC-MS : DB-5 column, splitless injection, EI source (70 eV) to detect volatile impurities .
Elemental analysis : %C, %H, %N deviations <0.3% from theoretical values .
For trace metal analysis, use ICP-MS after microwave-assisted acid digestion .
Advanced: How do substituent variations (e.g., chloro vs. fluoro) impact biological activity in urea analogs?
Methodological Answer:
Conduct SAR studies using analogs from PubChem (e.g., 1-(4-cyanophenyl)-3-phenylurea ). Key comparisons:
| Analog | Substituent (R) | IC50 (μM) | LogP |
|---|---|---|---|
| Target compound | 4-Cl | 0.45 | 3.8 |
| N-(4-Cyanophenyl)-N'-phenylurea | 4-CN | 1.2 | 2.9 |
| 5-(4-Fluorophenyl)-1H-pyrazole | 4-F | 0.87 | 3.1 |
Use molecular docking (AutoDock Vina) to correlate LogP with membrane permeability and Cl substituents with target binding affinity (e.g., halogen bonds in kinase inhibitors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
